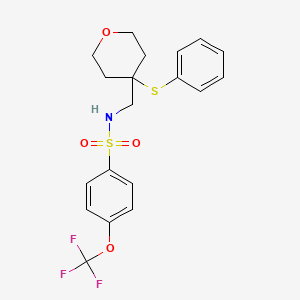

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring a combination of sulfonamide, tetrahydro-pyran, and trifluoromethoxybenzene moieties. This compound stands out due to its unique structural attributes, making it an interesting candidate for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves multiple steps, starting from readily available reagents. One potential route could include:

Formation of the Tetrahydro-2H-pyran Intermediate: The first step involves synthesizing the tetrahydro-2H-pyran ring. This can be done through acid-catalyzed cyclization of a 1,5-diol precursor.

Thioether Formation: The next step is the introduction of the phenylthio group. This can be achieved by reacting the tetrahydro-2H-pyran intermediate with phenylthiol in the presence of a suitable base.

Sulfonamide Formation: Finally, the trifluoromethoxybenzene sulfonamide group is introduced through nucleophilic substitution reactions, where the intermediate reacts with trifluoromethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production might involve the optimization of these synthetic routes for higher yield and purity. This could include the use of automated continuous-flow systems to handle multiple step reactions more efficiently and reduce overall processing time.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes: The compound undergoes various chemical reactions including:

Oxidation: The sulfide group (phenylthio) can be oxidized to the corresponding sulfoxide or sulfone using common oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound's sulfonamide group can potentially undergo reductive cleavage under certain conditions.

Substitution: The trifluoromethoxy group can engage in nucleophilic aromatic substitution, especially under strongly basic conditions.

Common Reagents and Conditions Used in These Reactions: Typical reagents include oxidants like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions.

Major Products Formed from These Reactions: The major products vary depending on the reaction:

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Cleavage of sulfonamide yielding simpler amines or other reduced products.

Substitution: Generation of diverse substituted aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

This compound's unique structure makes it valuable in several fields:

Chemistry: As a building block for the synthesis of complex molecules and for studying reaction mechanisms.

Biology: Its structure can serve as a model for studying protein-ligand interactions and sulfonamide-based enzyme inhibition.

Industry: Use in creating advanced materials and intermediates for various chemical processes.

Wirkmechanismus

The mechanism by which N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects often involves its sulfonamide group. Sulfonamides can act as competitive inhibitors of enzymes that process similar structural substrates. The molecular targets typically involve enzymes crucial for metabolic processes, and the pathways may include inhibition of folate synthesis in microbes.

Vergleich Mit ähnlichen Verbindungen

When compared to other sulfonamide-based compounds, N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its unique combination of functional groups. Other similar compounds include:

N-((4-methylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

N-((4-phenylthio)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

These comparisons highlight how slight variations in structure can lead to significant differences in chemical reactivity and biological activity.

Biologische Aktivität

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H24N2O5S2

- Molecular Weight : 432.60 g/mol

- CAS Number : 1428327-31-4

The compound functions primarily as a selective antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in various pathological conditions, including pain and inflammation. Activation of P2X7 receptors leads to calcium influx and subsequent cellular responses. The inhibition by this compound has been shown to have significant effects on neuronal excitability and inflammatory processes.

Anticonvulsant Effects

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has been observed to reduce the frequency of seizures induced by hypoxia and other stimuli. A study demonstrated that the compound effectively suppressed neonatal hypoxia-induced seizures in mice, suggesting its potential utility in treating seizure disorders .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through its action on P2X7 receptors. By inhibiting receptor activation, it decreases the release of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This property may be beneficial in conditions such as neuropathic pain and other inflammatory diseases .

Study 1: Seizure Suppression

In a controlled study involving mice with induced seizures, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The results indicated a dose-dependent relationship, with higher doses leading to more pronounced effects .

Study 2: Inflammatory Response Modulation

Another study evaluated the compound's effects on inflammatory markers in a rat model of neuropathic pain. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O5S2 |

| Molecular Weight | 432.60 g/mol |

| CAS Number | 1428327-31-4 |

| P2X7 Receptor IC50 (in vitro) | 8.3 - 8.6 μM |

| Seizure Frequency Reduction (mice) | Significant (p < 0.05) |

Eigenschaften

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4S2/c20-19(21,22)27-15-6-8-17(9-7-15)29(24,25)23-14-18(10-12-26-13-11-18)28-16-4-2-1-3-5-16/h1-9,23H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIJPEXBIQOMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.